molecular formula C16H16N2O6 B5886262 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide CAS No. 61212-67-7

4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide

Cat. No.: B5886262
CAS No.: 61212-67-7
M. Wt: 332.31 g/mol
InChI Key: AMNDXSQFAGZUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes methoxy groups and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a dimethoxybenzene derivative followed by amide formation with a methoxyphenylamine. The reaction conditions often involve the use of strong acids for nitration and coupling agents for amide bond formation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

4,5-Dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic processes in cells.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,5-dimethoxybenzoic acid: Shares the dimethoxybenzene core but differs in functional groups.

    2-Chloro-4,5-dimethoxy-N-(2-oxocyclobutyl)benzamide: Another derivative with different substituents.

Uniqueness

4,5-Dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide is unique due to its specific combination of methoxy and nitrobenzamide groups, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-11-6-4-5-10(7-11)17-16(19)12-8-14(23-2)15(24-3)9-13(12)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNDXSQFAGZUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358080
Record name ST50708674
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61212-67-7
Record name ST50708674
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.